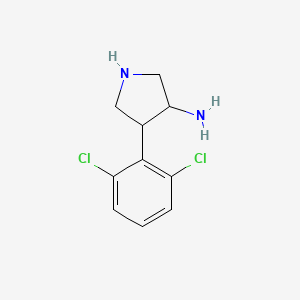

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine

Description

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2,6-dichlorophenyl substituent directly attached to the pyrrolidine ring at the 4-position.

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12Cl2N2/c11-7-2-1-3-8(12)10(7)6-4-14-5-9(6)13/h1-3,6,9,14H,4-5,13H2 |

InChI Key |

BSBJBRBSXWDKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 2,6-dichlorobenzaldehyde with pyrrolidine . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride ()

- Structural Difference : The dichlorophenyl group is attached via a methylene (-CH₂-) linker to the pyrrolidine nitrogen, unlike the direct attachment in the target compound.

- The hydrochloride salt improves solubility for experimental handling.

- Applications : Listed as a building block (95% purity), suggesting utility in intermediate synthesis for drug discovery .

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride ()

- Structural Difference : A pyrimidine ring substituted with a trifluoromethyl (-CF₃) group is linked to the pyrrolidine.

- Implications : The -CF₃ group enhances metabolic stability and lipophilicity compared to chlorine. The dihydrochloride salt formulation aids in solubility for in vitro assays.

- Applications : Highlighted for versatility in pharmaceuticals, agriculture, and materials science due to fluorination .

1-[2,6-di(pyridin-3-yl)pyrimidin-4-yl]pyrrolidin-3-amine ()

- Structural Difference : A pyrimidine core with two pyridin-3-yl groups at the 2,6-positions, connected to pyrrolidin-3-amine.

- The higher molecular weight (318.38 g/mol) could affect pharmacokinetics.

- Applications : Marketed as a building block (ID: BB10-2536), indicating use in combinatorial chemistry or target-specific ligand design .

(4-Chlorophenyl)(pyridin-3-yl)methylamine ()

- Structural Difference : A hybrid structure with 4-chlorophenyl and pyridin-3-yl groups attached to a methylamine backbone.

- The single chlorine atom may offer milder electronic effects compared to dichlorophenyl analogs.

- Applications: No specific applications cited, but its CAS registration (1156267-03-6) suggests exploratory use in medicinal chemistry .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine | C₁₀H₁₂Cl₂N₂ | 231.12 (calculated) | Direct 2,6-dichlorophenyl on pyrrolidine | Hypothesized pharmaceutical use |

| 1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride | C₁₁H₁₃Cl₂N₂·HCl | 285.61 | Methylene-linked dichlorophenyl | Synthetic intermediate |

| N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride | C₉H₁₂F₃N₅·2HCl | 332.59 | Pyrimidine with -CF₃ | Multidisciplinary research |

| 1-[2,6-di(pyridin-3-yl)pyrimidin-4-yl]pyrrolidin-3-amine | C₁₈H₁₈N₆ | 318.38 | Pyridinyl-pyrimidine core | Building block |

| (4-Chlorophenyl)(pyridin-3-yl)methylamine | C₁₃H₁₃ClN₂ | 232.71 | Chlorophenyl-pyridinyl hybrid | Exploratory chemistry |

Research Findings and Implications

- Substituent Effects : Direct attachment of dichlorophenyl (as in the target compound) vs. methylene-linked analogs () may influence steric bulk and electronic interactions, affecting receptor binding kinetics.

- Fluorination vs. Chlorination : The -CF₃ group in offers distinct advantages in metabolic stability over chlorine, though chlorine’s lower cost and ease of introduction remain favorable for initial synthetic campaigns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.